1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18113362
InChI: InChI=1S/C8H13N3O.ClH/c1-10-5-3-9-8(10)11-4-2-7(12)6-11;/h3,5,7,12H,2,4,6H2,1H3;1H
SMILES:
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride

CAS No.:

Cat. No.: VC18113362

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride -

Specification

Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
IUPAC Name 1-(1-methylimidazol-2-yl)pyrrolidin-3-ol;hydrochloride
Standard InChI InChI=1S/C8H13N3O.ClH/c1-10-5-3-9-8(10)11-4-2-7(12)6-11;/h3,5,7,12H,2,4,6H2,1H3;1H
Standard InChI Key QYQKHJOFDHQZJF-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1N2CCC(C2)O.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrrolidin-3-ol backbone substituted at the 1-position with a 1-methylimidazol-2-yl group, forming a bicyclic system. The hydrochloride salt stabilizes the free base via protonation, likely at the pyrrolidine nitrogen . Key structural identifiers include:

PropertyValue
IUPAC Name1-(1-methylimidazol-2-yl)pyrrolidin-3-ol; hydrochloride
Canonical SMILESCN1C=CN=C1N2CCC(C2)O.Cl
InChI KeyQYQKHJOFDHQZJF-UHFFFAOYSA-N
XLogP3~0.8 (estimated)

The imidazole ring’s aromaticity and the pyrrolidine’s conformational flexibility enable diverse intermolecular interactions, making it a candidate for targeting biological macromolecules .

Comparative Analysis with Analogues

Structural analogs, such as 2-(5-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol (PubChem CID: 112489671), differ in methylation patterns and stereochemistry . For example:

CompoundMolecular FormulaKey Structural Difference
Target CompoundC₈H₁₄ClN₃O1-Methylimidazole, HCl salt
Analog (CID: 112489671)C₈H₁₃N₃O5-Methylimidazole, free base

These differences influence solubility, bioavailability, and target binding. The hydrochloride salt enhances aqueous solubility compared to free bases .

Synthesis and Preparation

General Synthetic Strategies

While no explicit synthesis route for 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol hydrochloride is documented, analogous imidazole-pyrrolidine hybrids are typically synthesized via:

  • Debus-Radziszewski Reaction: Condensation of aldehydes/ketones with ammonia and amines to form imidazole cores.

  • Palladium-Catalyzed Coupling: Used in related compounds (e.g., Eletriptan intermediates) for cross-coupling bromoindoles with vinyl sulfones .

  • Salt Formation: Treatment of the free base with HCl in polar solvents like isopropanol .

Purification Challenges

Purification of intermediates often requires chromatography or crystallization. For example, the patent CA2756234A1 highlights that palladium-catalyzed reactions demand high-purity intermediates to avoid catalyst poisoning . Crystallization with dicarboxylic acids (e.g., tartaric acid) improves purity to >98% in analogous compounds .

Physicochemical and Spectral Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (water, methanol) due to ionic hydrochloride nature .

  • Stability: Likely susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage.

Spectroscopic Characterization

  • FT-IR: Expected peaks include N-H stretch (~3200 cm⁻¹), C=N imidazole (~1600 cm⁻¹), and C-O alcohol (~1050 cm⁻¹) .

  • NMR: 1H^1\text{H} NMR would show pyrrolidine protons (δ 1.5–3.5 ppm), imidazole protons (δ 7.0–8.0 ppm), and hydroxyl proton (δ 5.0 ppm) .

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic Optimization: Scalable routes avoiding chromatography are needed .

  • In Vivo Studies: No pharmacokinetic or toxicity data exist for this compound.

  • Target Identification: Computational docking studies could predict protein targets.

Strategic Recommendations

  • Parallel Synthesis: Generate derivatives with varied substituents to explore structure-activity relationships.

  • Salt Screening: Evaluate alternative salts (e.g., sulfate, phosphate) for improved stability.

  • Collaborative Studies: Partner with academic labs for high-throughput screening against disease panels.

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